molecular formula C32H52O2 B566226 Sorghumol acetate CAS No. 90582-47-1

Sorghumol acetate

Cat. No.: B566226
CAS No.: 90582-47-1
M. Wt: 468.766
InChI Key: WQWTUUFHPFYTRZ-HEPYAADOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sorghumol acetate is a natural ester compound derived from the sorghum plant (Sorghum bicolor). It belongs to the chemical class of triterpenoids and is known for its role in plant growth regulation and interactions with other organisms. This compound is particularly significant in the context of root parasitic plants such as Striga and Orobanche .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sorghumol acetate can be synthesized through solvent extraction or distillation extraction from sorghum plants. The extraction process typically involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods: In an industrial setting, this compound is produced during the sorghum brewing process. The extraction method involves isolating the compound from the sorghum plant using various solvents and refining it to achieve high purity levels .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Esterification Conditions: Acidic or basic conditions can facilitate the hydrolysis of the acetate group.

Major Products:

    Oxidation Products: Ketones or carboxylic acids.

    Esterification Products: The triterpenoid core and acetic

Properties

IUPAC Name

(3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H52O2/c1-20(2)22-10-13-26-30(22,7)18-19-31(8)24-11-12-25-28(4,5)27(34-21(3)33)15-16-29(25,6)23(24)14-17-32(26,31)9/h14,20,22,24-27H,10-13,15-19H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWTUUFHPFYTRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is Sorghumol Acetate and where is it found?

A1: this compound is a chemical compound found in the roots of the Kirganelia reticulata plant []. The study focuses on identifying the various chemical constituents present in the plant's roots, and this compound is listed as one of the compounds successfully isolated.

Q2: What is the structure of this compound?

A2: Unfortunately, the research article "Chemical constituents of the roots of Kirganelia reticulata" [] primarily focuses on identifying the presence of various chemical compounds, including this compound. It does not provide detailed structural characterization, molecular formula, weight, or spectroscopic data for this specific compound.

Q3: Are there any known biological activities or applications of this compound based on this research?

A3: The research paper [] focuses solely on identifying and characterizing the chemical constituents of Kirganelia reticulata roots. It doesn't delve into the specific biological activities, applications, or potential uses of any isolated compounds, including this compound. Further research is needed to explore these aspects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.